molecular formula C10H14N4O5 B12114289 Aspartyl-Histidine

Aspartyl-Histidine

Cat. No.: B12114289
M. Wt: 270.24 g/mol
InChI Key: HSPSXROIMXIJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartyl-Histidine is a dipeptide composed of aspartate and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its role in various biological processes, particularly in signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartyl-Histidine can be synthesized through peptide synthesis methods, which involve the coupling of aspartic acid and histidine. The reaction typically requires the activation of the carboxyl group of aspartic acid, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently couple amino acids in a stepwise manner. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Aspartyl-Histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Aspartyl-Histidine exerts its effects through its involvement in signal transduction pathways. In two-component systems, the histidine residue is phosphorylated by a histidine kinase in response to an environmental stimulus. This phosphate group is then transferred to the aspartate residue of a response regulator, modulating its activity and leading to downstream signaling events . This mechanism is crucial for various cellular processes, including chemotaxis, osmosensing, and host recognition .

Comparison with Similar Compounds

Uniqueness: Aspartyl-Histidine is unique due to its specific role in two-component signaling systems, which are essential for bacterial and plant responses to environmental stimuli. Its ability to participate in phosphorylation and dephosphorylation reactions sets it apart from other similar dipeptides .

Properties

IUPAC Name

3-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPSXROIMXIJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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